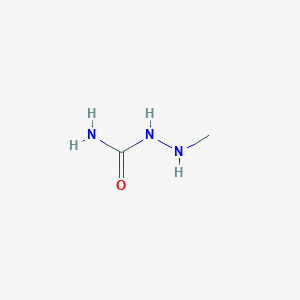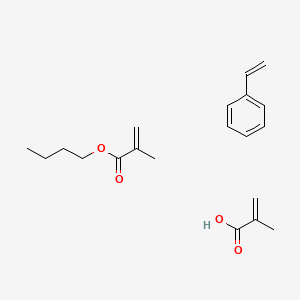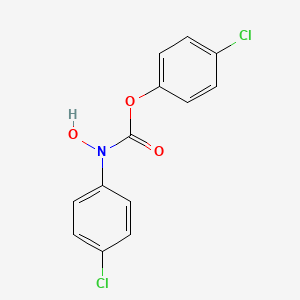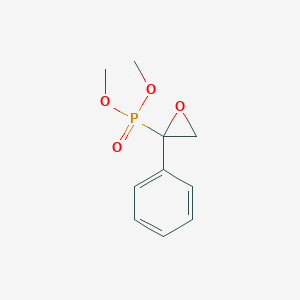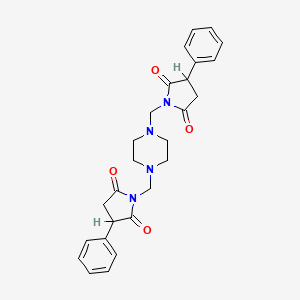
2,2',3,3',5,5',6,6'-Octachloro-4,4'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-bipyridine is a highly chlorinated derivative of bipyridine. This compound is characterized by the presence of eight chlorine atoms attached to the bipyridine core. It is known for its stability and resistance to degradation, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-bipyridine typically involves the chlorination of bipyridine derivatives. One common method is the direct chlorination of 4,4’-bipyridine using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where bipyridine is continuously fed into a reactor along with chlorine gas. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-bipyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products
Substitution: Products with various functional groups replacing the chlorine atoms.
Reduction: Less chlorinated bipyridine derivatives.
Oxidation: Compounds with higher oxidation states, potentially forming bipyridine N-oxides.
Applications De Recherche Scientifique
2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-bipyridine has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential effects on biological systems due to its stability and resistance to degradation.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the effects of chlorinated bipyridines.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-bipyridine involves its interaction with various molecular targets. The chlorine atoms can participate in halogen bonding, affecting the compound’s binding affinity to different targets. The pathways involved may include disruption of cellular processes and interference with enzyme activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl: Another highly chlorinated compound with similar stability and resistance to degradation.
2,2’,3,3’,4,4’,5,6’-Octachlorobiphenyl: Differing in the position of chlorine atoms, affecting its chemical properties and reactivity.
Uniqueness
2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-bipyridine is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its high degree of chlorination makes it particularly resistant to degradation, making it a valuable compound for long-term studies and applications.
Propriétés
Numéro CAS |
18725-60-5 |
|---|---|
Formule moléculaire |
C10Cl8N2 |
Poids moléculaire |
431.7 g/mol |
Nom IUPAC |
2,3,5,6-tetrachloro-4-(2,3,5,6-tetrachloropyridin-4-yl)pyridine |
InChI |
InChI=1S/C10Cl8N2/c11-3-1(4(12)8(16)19-7(3)15)2-5(13)9(17)20-10(18)6(2)14 |
Clé InChI |
OGCGGUYZEXYVDL-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)C2=C(C(=NC(=C2Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14706608.png)
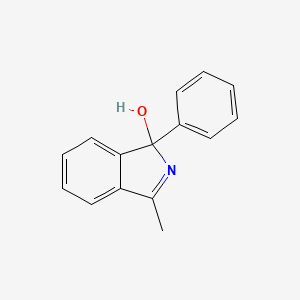

![N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide](/img/structure/B14706628.png)
